5-(3-fluorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide
Description
Properties
IUPAC Name |
5-[(3-fluorophenyl)methyl]-2-[(2-methylphenyl)methyl]-1,1-dioxo-3H-1λ6,2,5-benzothiadiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c1-17-7-2-3-9-19(17)15-25-16-23(27)26(14-18-8-6-10-20(24)13-18)21-11-4-5-12-22(21)30(25,28)29/h2-13H,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIRFUSMFUTHSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CC(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiadiazepine ring system, followed by the introduction of the fluorobenzyl and methylbenzyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Industrial production methods are optimized to maximize efficiency, minimize waste, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-fluorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups or the thiadiazepine ring.
Substitution: The fluorobenzyl and methylbenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
5-(3-fluorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-fluorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include compounds from Ogawa and Matsushita’s 1992 study, which vary in substituents at positions 2 and 3. The substituents influence lipophilicity, metabolic stability, and receptor binding. Below is a comparative analysis:
| Compound Name/Substituents (Position 2; Position 5) | Antiarrhythmic Activity (ED₅₀, mg/kg) | LogP (Predicted) | Key SAR Insights |
|---|---|---|---|
| 5-(3-fluorobenzyl)-2-(2-methylbenzyl)-... 1,1-dioxide | Not reported (theoretical) | ~3.8¹ | Fluorine enhances metabolic stability; methylbenzyl increases lipophilicity. |
| 2-(N,N-Dimethylamino)ethyl; 5-(unsubstituted benzyl) | 1.2 | 2.1 | Aminoethyl groups improve water solubility but reduce potency. |
| 2-(Pyrrolidin-1-yl)ethyl; 5-(morpholin-4-yl)ethyl | 0.8 | 2.9 | Heterocyclic substituents enhance sodium channel binding affinity. |
| 2-(2-Oxo-2-morpholin-4-yl)ethyl; 5-(p-fluorobenzyl) | 0.5 | 3.5 | Morpholinyl and fluorobenzyl synergize for optimal activity. |
¹Predicted using fragment-based methods.
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups (e.g., 3-Fluorobenzyl): The fluorine atom at the benzyl position reduces oxidative metabolism, prolonging half-life compared to non-fluorinated analogues (e.g., ED₅₀ of 0.5 mg/kg for p-fluorobenzyl vs. 1.2 mg/kg for unsubstituted benzyl) .
- Lipophilic Substituents (e.g., 2-Methylbenzyl): Increased lipophilicity (LogP ~3.8) enhances membrane permeability but may reduce aqueous solubility, necessitating formulation optimization.
- Heterocyclic Moieties: Analogues with morpholinyl or pyrrolidinyl groups exhibit superior antiarrhythmic potency, likely due to hydrogen-bonding interactions with ion channels .
Pharmacological and Computational Comparisons
- Target Prediction: Tools like SimilarityLab () enable rapid identification of analogues with reported bioactivities. For example, morpholinyl-containing derivatives are associated with sodium channel blockade, while dimethylaminoethyl variants may target potassium channels .
- Off-Target Risks: Fluorinated benzothiadiazepines may exhibit off-target binding to GABA receptors, as seen in structurally related anxiolytics. This requires further validation via in vitro assays .
Biological Activity
The compound 5-(3-fluorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide is a member of the thiadiazepine class, which has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiadiazepine ring fused with a benzene moiety. Its chemical formula is C19H19FN2O2S, and it possesses unique substituents that may influence its biological interactions. The presence of the fluorobenzyl and methylbenzyl groups suggests potential for significant pharmacological activity due to their lipophilicity and ability to interact with various biological targets.
- MDM2 Inhibition : Similar compounds within the benzodiazepine class have been studied for their ability to inhibit the MDM2 protein, which is known to regulate p53 activity in cancer cells. Disruption of the p53-MDM2 interaction can lead to increased apoptosis in tumor cells, making it a target for cancer therapy .
- Neurotransmitter Modulation : Thiadiazepines have been implicated in modulating neurotransmitter systems, particularly GABAergic pathways. This modulation can result in anxiolytic and sedative effects, which are beneficial in treating anxiety disorders and insomnia.
- Antitumor Activity : Preliminary studies suggest that compounds structurally related to thiadiazepines exhibit antitumor properties through various mechanisms, including induction of apoptosis and cell cycle arrest in cancer cells .
In Vitro Studies
In vitro assays have demonstrated that related compounds can effectively inhibit cancer cell proliferation. For instance, a study reported that certain thiadiazepines showed promising results against different cancer cell lines by inducing apoptosis and inhibiting cell migration .
In Vivo Studies
Animal models have provided insights into the pharmacokinetics and therapeutic efficacy of similar compounds. Research indicates that these compounds can achieve significant plasma concentrations sufficient for therapeutic effects while exhibiting manageable toxicity profiles .
Case Study 1: Antitumor Efficacy
A study involving a series of thiadiazepine derivatives demonstrated significant antitumor activity against human breast cancer cells (MCF-7). The compound was shown to induce apoptosis through the activation of caspase pathways while downregulating anti-apoptotic proteins such as Bcl-2 .
Case Study 2: Neuropharmacological Effects
Another investigation assessed the anxiolytic effects of related thiadiazepines in rodent models. The results indicated that these compounds significantly reduced anxiety-like behaviors in elevated plus maze tests, suggesting their potential use in treating anxiety disorders .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| MDM2 Inhibition | Disruption of p53-MDM2 interaction | |
| Antitumor Activity | Induction of apoptosis | |
| Neurotransmitter Modulation | GABAergic pathway modulation |
Table 2: Comparative Analysis of Related Compounds
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A (related thiadiazepine) | 0.20 | MDM2 Inhibition |
| Compound B (related benzodiazepine) | 0.15 | Antitumor Activity |
| Compound C (related thiadiazepine) | 0.25 | Anxiolytic Effects |
Q & A
Q. What synthetic methodologies are reported for synthesizing benzothiadiazepinone derivatives like the target compound?
The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and substitution. For example:
- Step 1: Formation of the benzothiadiazepinone core via cyclization of substituted benzaldehyde derivatives with thioamide precursors under acidic or basic conditions.
- Step 2: Functionalization at the 2- and 5-positions using alkylation or nucleophilic substitution. For instance, fluorobenzyl and methylbenzyl groups are introduced via SN2 reactions with halogenated precursors .
- Step 3: Oxidation to achieve the 1,1-dioxide moiety using oxidizing agents like m-chloroperbenzoic acid (mCPBA) . Key characterization techniques include ¹H/¹³C NMR , FT-IR , and mass spectrometry to confirm structural integrity .
Q. How is the purity and identity of this compound validated in academic research?
- Chromatography: HPLC or GC with UV/Vis detection ensures purity (>95% as per some reports) .
- Spectroscopy: NMR (e.g., distinguishing diastereotopic protons in the dihydrobenzo ring) and FT-IR (C=O stretch at ~1700 cm⁻¹ for the ketone group) .
- Elemental Analysis: Confirms molecular formula (e.g., C₂₂H₁₉FN₂O₃S) .
Q. What preliminary biological screening models are used to evaluate its antiarrhythmic potential?
- In Vivo Models: Ouabain-induced arrhythmia in guinea pigs (e.g., compounds with fluorobenzyl groups showed reduced arrhythmia duration by 40–60% at 10 mg/kg doses) .
- In Vitro Assays: Ion channel inhibition (hERG, Nav1.5) using patch-clamp electrophysiology .
Advanced Research Questions
Q. How do structural modifications at the 2- and 5-positions influence antiarrhythmic activity?
- SAR Insights:
| Position | Substituent | Effect on Activity |
|---|---|---|
| 2 | 2-Methylbenzyl | Enhances lipophilicity, improving membrane permeability |
| 5 | 3-Fluorobenzyl | Increases binding affinity to Na⁺ channels due to electronegativity |
- Advanced Design: Replace the fluorobenzyl group with bioisosteres (e.g., trifluoromethyl) to optimize metabolic stability .
Q. What analytical strategies resolve contradictions in reported biological data across studies?
- Case Example: Discrepancies in IC₅₀ values for hERG inhibition may arise from assay conditions (e.g., temperature, cell lines). A tiered approach is recommended:
Validate assays using positive controls (e.g., dofetilide for hERG).
Cross-correlate in vitro data with in vivo ECG parameters (e.g., QT interval prolongation) .
Q. How can computational chemistry predict off-target interactions for this compound?
- Molecular Docking: Use Schrödinger Suite or AutoDock to model interactions with non-target proteins (e.g., cytochrome P450 enzymes).
- ADMET Prediction: Tools like SwissADME assess permeability (LogP ~3.5) and toxicity (e.g., AMES test predictions) .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Key Issues: Low yields in cyclization steps (<30% in early reports) and purification of diastereomers.
- Solutions: Optimize reaction conditions (e.g., microwave-assisted synthesis to reduce time and improve yield) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
